molecular formula C17H19NO3 B4697605 2-(2-methoxyphenoxy)-N-phenylbutanamide

2-(2-methoxyphenoxy)-N-phenylbutanamide

Cat. No. B4697605
M. Wt: 285.34 g/mol
InChI Key: LWLNRMORSVNVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyphenoxy)-N-phenylbutanamide, also known as MPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a synthetic compound that belongs to the class of amides and is structurally similar to other compounds like fenofibrate and clofibrate. In

Scientific Research Applications

2-(2-methoxyphenoxy)-N-phenylbutanamide has been extensively studied for its potential therapeutic applications in various fields like cancer, inflammation, and metabolic disorders. In cancer research, 2-(2-methoxyphenoxy)-N-phenylbutanamide has shown promising results as a potential anticancer agent by inhibiting the growth of cancer cells and inducing apoptosis. Inflammatory disorders like arthritis and colitis have also been targeted using 2-(2-methoxyphenoxy)-N-phenylbutanamide due to its anti-inflammatory properties. Additionally, 2-(2-methoxyphenoxy)-N-phenylbutanamide has been investigated for its potential use in treating metabolic disorders like obesity and type 2 diabetes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-phenylbutanamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 2-(2-methoxyphenoxy)-N-phenylbutanamide has been shown to inhibit the activity of enzymes like fatty acid synthase and acetyl-CoA carboxylase, which are involved in lipid metabolism and cell proliferation. 2-(2-methoxyphenoxy)-N-phenylbutanamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates energy metabolism and cell growth. In inflammatory disorders, 2-(2-methoxyphenoxy)-N-phenylbutanamide has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.
Biochemical and Physiological Effects:
2-(2-methoxyphenoxy)-N-phenylbutanamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-(2-methoxyphenoxy)-N-phenylbutanamide has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth and proliferation. Inflammatory cells treated with 2-(2-methoxyphenoxy)-N-phenylbutanamide have shown reduced production of pro-inflammatory cytokines, leading to a decrease in inflammation. Additionally, 2-(2-methoxyphenoxy)-N-phenylbutanamide has been shown to improve insulin sensitivity and glucose tolerance in animal models of obesity and type 2 diabetes.

Advantages and Limitations for Lab Experiments

2-(2-methoxyphenoxy)-N-phenylbutanamide has several advantages for lab experiments, including its low cost, easy availability, and high stability. However, there are also limitations to its use, including the need for careful handling due to its toxicity and the lack of information on its long-term effects.

Future Directions

For research on 2-(2-methoxyphenoxy)-N-phenylbutanamide include the identification of specific molecular targets and pathways, investigation of safety and long-term effects, and exploration of combination therapies.

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-3-14(17(19)18-13-9-5-4-6-10-13)21-16-12-8-7-11-15(16)20-2/h4-12,14H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLNRMORSVNVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1)OC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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